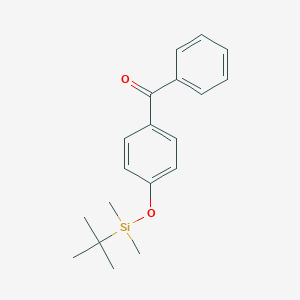
(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone is a chemical compound with the molecular formula C19H24O2Si and a molecular weight of 312.48 g/mol . It is known for its use as an intermediate in the synthesis of potent antiallergic compounds extracted from Alpinia galanga. The compound is characterized by its yellow oil appearance and solubility in chloroform, dichloromethane (DCM), and ethyl acetate .
Preparation Methods
The synthesis of (4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzophenone with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups using reagents such as halides or acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including antiallergic agents.
Biology: The compound’s derivatives are studied for their biological activities, including potential therapeutic effects.
Medicine: Research into its derivatives focuses on developing new drugs with antiallergic properties.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound’s derivatives may inhibit certain enzymes or receptors involved in allergic reactions, thereby exerting their antiallergic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
(4-(tert-Butyldimethylsilanyloxy)phenyl)phenylmethanone can be compared with similar compounds such as:
4-(tert-Butyldimethylsilanyloxy)benzophenone: Similar structure but different functional groups.
4-Hydroxybenzophenone: Lacks the tert-butyldimethylsilyloxy group.
tert-Butyldimethylsilyl chloride: Used as a reagent in the synthesis of the compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable in the synthesis of specialized compounds.
Properties
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2Si/c1-19(2,3)22(4,5)21-17-13-11-16(12-14-17)18(20)15-9-7-6-8-10-15/h6-14H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIGCJKVELDBJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
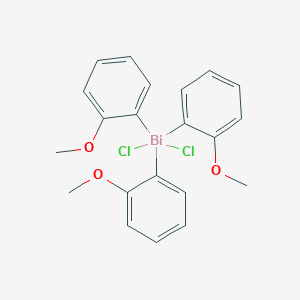
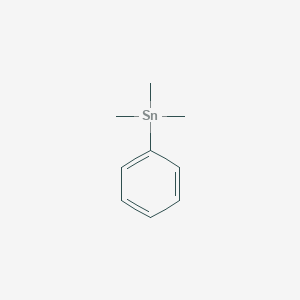
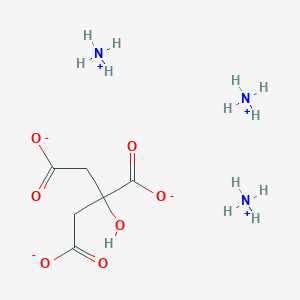
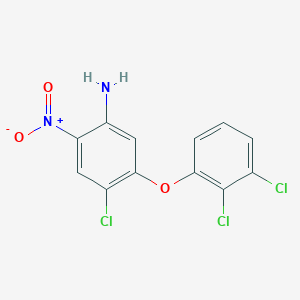
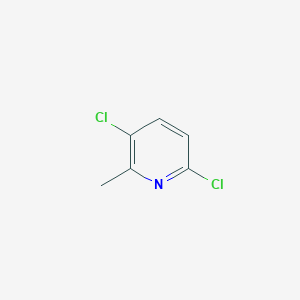
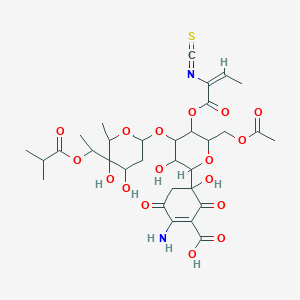
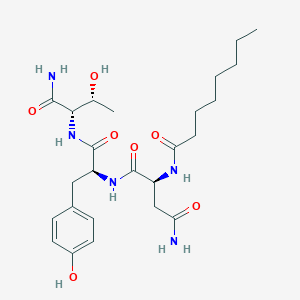
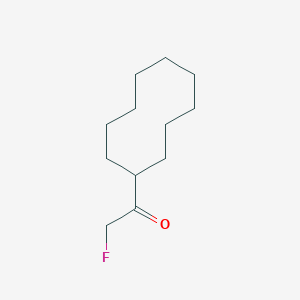


![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol](/img/structure/B48068.png)
![methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B48069.png)


